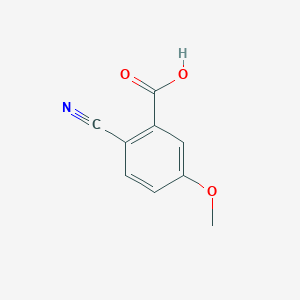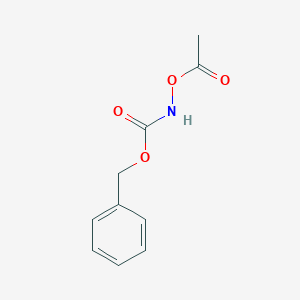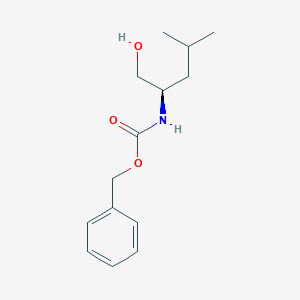
N-Z-D-Leucinol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-Z-D-Leucinol and related compounds often involves complex chemical processes. For example, L-[1-11C]leucine, a compound related to N-Z-D-Leucinol, is synthesized using a modified Bucherer-Strecker reaction sequence, highlighting the intricate methods required for such compounds (Barrio et al., 1983). Another approach involved the total synthesis and structural confirmation of marine antithrombotic products from l-glutamic acid, d-leucine, and d-mannitol, showcasing the diversity in synthetic strategies (Hanessian et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds like N-Z-D-Leucinol is crucial for their function and interaction with biological systems. For instance, the asymmetric synthesis of the core structure of leucosceptroids A-D demonstrates the importance of molecular structure in achieving desired biological activities (Xie et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving N-Z-D-Leucinol derivatives are complex and varied. The synthesis of naturally occurring iminosugars from D-fructose, for example, involves zinc-mediated fragmentation, illustrating the type of chemical reactions these compounds can undergo (Lauritsen & Madsen, 2006).
Physical Properties Analysis
The physical properties of N-Z-D-Leucinol and its derivatives, such as solubility, melting point, and stability, are essential for their application in various fields. The synthesis, characterization, and application of chiral ionic liquids and their polymers, derived from leucinol, demonstrate the relevance of understanding these physical properties (Rizvi & Shamsi, 2006).
Chemical Properties Analysis
The chemical properties, including reactivity, chirality, and interaction with other molecules, are critical for the application of N-Z-D-Leucinol derivatives. The study on L-leucinthiol as a potent inhibitor of leucine aminopeptidase showcases the importance of chemical properties in developing pharmaceutical agents (Chan, 1983).
Wissenschaftliche Forschungsanwendungen
1. Agricultural Applications
- Water and Nitrogen Use in Rice Production : The application of zeolite in rice cultivation can enhance water retention and nitrogen efficiency, potentially leading to higher grain yields and improved grain quality (Sepaskhah & Barzegar, 2010).
2. Biochemical Research
- Leucine in Protein Synthesis : A microtechnique has been developed to determine specific activities of radioactive leucine in protein synthesis studies, highlighting its importance in biological research (Regier & Kafatos, 1971).
3. Genetic Engineering
- Zinc-Finger Nucleases and TALENs : Zinc-finger nucleases (ZFNs) represent a significant advance in genetic engineering, enabling precise genome modifications. The ZFN technology illustrates the broader scope of amino acid applications in genetic manipulation (Gaj, Gersbach, & Barbas, 2013).
4. Nutritional Studies
- Leucine Utilization in Animals : Research on the utilization of D-leucine by rats provides insights into amino acid metabolism, which is fundamental for understanding animal nutrition (Rechcigl, Loosli, & Williams, 1958).
5. Environmental Research
- Soil and Plant Interactions : The addition of protein to soil, including leucine, can influence soil enzyme activities and interactions with plant roots, affecting nitrogen acquisition strategies (Greenfield et al., 2021).
6. Proteomics
- Stable Isotope Labeling in Proteomics : The use of stable isotope labeling by amino acids in cell culture (SILAC), including deuterated leucine, demonstrates the application of leucine in quantitative proteomics (Ong et al., 2002).
Safety and Hazards
Wirkmechanismus
Target of Action
Cbz-D-Leucinol, also known as N-Z-D-Leucinol, is an organic compound and an acyl-protected alcohol derivative of D-leucine . It is usually used as a chiral inducer, a chiral monetil synthetic agent, and an intermediate of a chiral propionitrile synthetic agent . .
Mode of Action
It’s worth noting that cbz-d-leucinol is structurally similar to carbamazepine (cbz), a well-known anticonvulsant . CBZ is known to inhibit the activity of voltage-gated sodium channels, stabilizing hyperexcited neurons, and suppressing the propagation of excitatory impulses . It also inhibits the presynaptic reuptake of adenosine, enhancing presynaptic inhibitory modulation of excitatory neurotransmitters
Biochemical Pathways
Studies on related compounds like cbz have shown that it can induce oxidative stress . This is due to the generation of reactive oxygen species (ROS) as a result of biotransformation and metabolic processes .
Pharmacokinetics
Studies on cbz, a structurally similar compound, have shown that it exhibits nonlinear pharmacokinetics . This nonlinearity can be attributed to its nonlinear metabolism caused by autoinduction, as well as nonlinear absorption due to poor solubility .
Result of Action
For instance, CBZ has been shown to induce clastogenesis and gene mutations at its therapeutic concentrations .
Action Environment
It’s worth noting that the preparation of cbz-d-leucinol involves several steps, including the reaction of d-leucine with c13 benzoic anhydride to generate cbz-d-leucine ester, followed by a reaction of reduction and removal of the acyl protecting group . This suggests that the synthesis and stability of Cbz-D-Leucinol could potentially be influenced by environmental conditions.
Eigenschaften
IUPAC Name |
benzyl N-[(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-11(2)8-13(9-16)15-14(17)18-10-12-6-4-3-5-7-12/h3-7,11,13,16H,8-10H2,1-2H3,(H,15,17)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGARWTHXCINBQM-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](CO)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584254 | |
| Record name | Benzyl [(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cbz-D-Leucinol | |
CAS RN |
166735-51-9 | |
| Record name | Benzyl [(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



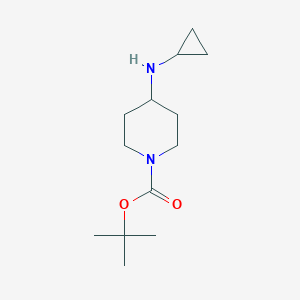
![N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B61074.png)
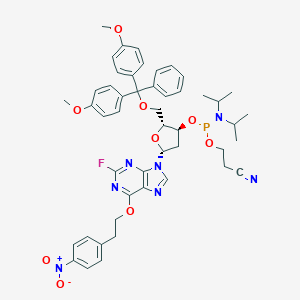



![Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI)](/img/structure/B61087.png)
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B61092.png)
